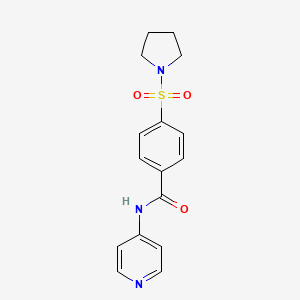![molecular formula C15H20O B2393671 [3-[(3,5-Dimethylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanol CAS No. 2287271-48-9](/img/structure/B2393671.png)
[3-[(3,5-Dimethylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-[(3,5-Dimethylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanol, also known as Dibenzocycloheptene (DBCH), is a synthetic compound that has been extensively studied for its potential therapeutic applications. DBCH is a bicyclic compound that has a unique chemical structure, which makes it a promising candidate for drug development.
Mecanismo De Acción
The mechanism of action of DBCH is not fully understood, but it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters, including dopamine and serotonin. DBCH has been shown to bind to the dopamine D2 receptor and the serotonin 5-HT1A receptor, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
DBCH has been shown to have a wide range of biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been shown to reduce pain by blocking the activity of pain receptors. In addition, DBCH has been found to have a positive effect on mood and behavior, which may be due to its ability to modulate neurotransmitter activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of DBCH is its unique chemical structure, which makes it a promising candidate for drug development. However, the complex synthesis process and the lack of a complete understanding of its mechanism of action are limitations that need to be addressed in future studies. In addition, the potential side effects of DBCH need to be thoroughly investigated before it can be used as a therapeutic agent.
Direcciones Futuras
There are several future directions for research on DBCH. One area of focus is the development of new synthetic methods that can produce DBCH in a more efficient and cost-effective manner. Another area of focus is the investigation of the potential therapeutic applications of DBCH in various fields of medicine, including neurology, psychiatry, and oncology. Finally, future studies should aim to elucidate the mechanism of action of DBCH and to investigate its potential side effects.
Métodos De Síntesis
The synthesis of DBCH is a complex process that involves the use of various chemical reagents and catalysts. One of the most commonly used methods for synthesizing DBCH is the reduction of 3-(3,5-dimethylbenzylidene)camphor with sodium borohydride in the presence of a palladium catalyst. This method has been optimized to produce high yields of pure DBCH.
Aplicaciones Científicas De Investigación
DBCH has been extensively studied for its potential therapeutic applications in various fields of medicine, including neurology, psychiatry, and oncology. DBCH has been found to have potent anti-inflammatory, analgesic, and antipsychotic properties. It has also been shown to have a positive effect on the symptoms of depression and anxiety.
Propiedades
IUPAC Name |
[3-[(3,5-dimethylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O/c1-11-3-12(2)5-13(4-11)6-14-7-15(8-14,9-14)10-16/h3-5,16H,6-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFHSUTCHCQSODC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CC23CC(C2)(C3)CO)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-[(3,5-Dimethylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

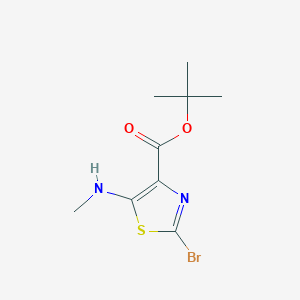
![2-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(pyridin-3-yl)acetamide oxalate](/img/structure/B2393591.png)
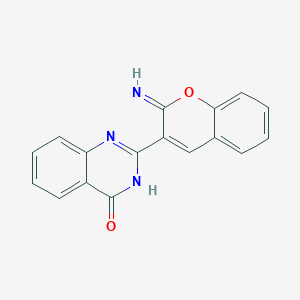
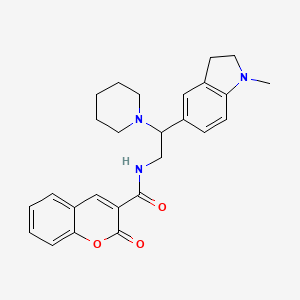
![N-(2-(cyclohex-1-en-1-yl)ethyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2393594.png)
![2-[(4-Fluorophenyl)methyl]-6-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2393595.png)
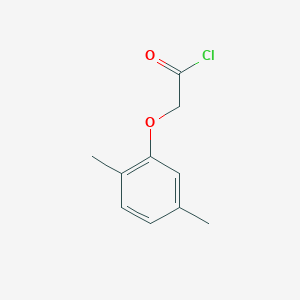
![6-(4-methoxyphenyl)-2-[3-(2-oxo-3H-benzimidazol-1-yl)propylsulfanyl]-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B2393600.png)
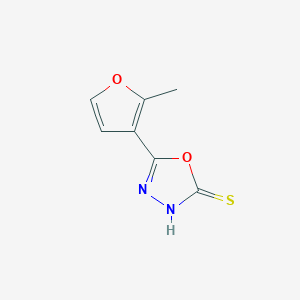
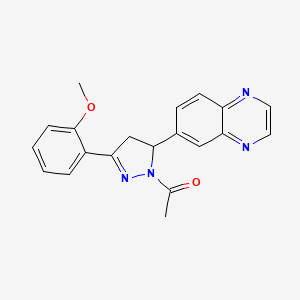
![N-[[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]naphthalene-1-carboxamide](/img/structure/B2393605.png)
![1-(tert-Butoxycarbonyl)octahydrocyclohepta[b]pyrrole-3a(1H)-carboxylic acid](/img/structure/B2393606.png)
![1-[4-(benzenesulfonyl)piperazin-1-yl]-3-(2,3-dihydro-1H-inden-5-yloxy)propan-2-ol](/img/structure/B2393608.png)
